molecular formula C16H15N3O4 B2831085 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-75-4

3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2831085
CAS No.: 1105206-75-4
M. Wt: 313.313
InChI Key: RKIXUIPJEOGPTG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.313. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Computational Elucidation

  • A method for synthesizing substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives is described. This includes using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, 2-aminoquinoline, or 5-amino-3-methylisoxazole with catalytic p-toluenesulfonic acid or iodine. The product formation was investigated and supported by theoretical calculations (Guleli et al., 2019).

Novel Compounds Synthesis and Docking

  • A range of novel pyridine and fused pyridine derivatives were prepared, starting from a hydrazinyl compound, leading to triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to molecular docking screenings, showing moderate to good binding energies, and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Efficient Catalysis Methods

  • Benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines were synthesized from reactions of orthoesters with o-substituted aminoaromatics and 2-amino-3-hydroxypyridine using Bi(III) salts under solvent-free conditions. This process is characterized by high conversion, short reaction times, and use of non-toxic catalysts (Mohammadpoor-Baltork et al., 2007).

Antibacterial Activity and Action Mechanism

  • Various 1,3,4-oxadiazole thioether derivatives containing 3,4-dimethoxy-2-methylene pyridine were synthesized and assessed for their antibacterial activities. One of these compounds showed superior inhibitory effect against Xanthomonas oryzae pv. oryzae compared to commercial agents. The study included a proteomic analysis of the bacterial response to the compound (Song et al., 2017).

Properties

IUPAC Name

3,4-dimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-9-4-6-11-14(19-23-16(11)17-9)18-15(20)10-5-7-12(21-2)13(8-10)22-3/h4-8H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXUIPJEOGPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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